molecular formula C14H19IO3 B14621422 hexyl (4-iodophenyl)methyl carbonate CAS No. 60075-68-5

hexyl (4-iodophenyl)methyl carbonate

Cat. No.: B14621422
CAS No.: 60075-68-5
M. Wt: 362.20 g/mol
InChI Key: QQBIIJUFTHYHHY-UHFFFAOYSA-N
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Description

Hexyl (4-iodophenyl)methyl carbonate is an organoiodine carbonate ester characterized by a hexyl chain, a carbonate functional group, and a 4-iodophenylmethyl substituent. Its molecular formula is inferred as C₁₄H₁₇IO₃, with a monoisotopic mass of ~384.02 g/mol (calculated from analogous compounds in ) .

Properties

CAS No.

60075-68-5

Molecular Formula

C14H19IO3

Molecular Weight

362.20 g/mol

IUPAC Name

hexyl (4-iodophenyl)methyl carbonate

InChI

InChI=1S/C14H19IO3/c1-2-3-4-5-10-17-14(16)18-11-12-6-8-13(15)9-7-12/h6-9H,2-5,10-11H2,1H3

InChI Key

QQBIIJUFTHYHHY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)OCC1=CC=C(C=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl (4-iodophenyl)methyl carbonate typically involves the reaction of 4-iodobenzyl alcohol with hexyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. The general reaction scheme is as follows:

4-Iodobenzyl alcohol+Hexyl chloroformateHexyl (4-iodophenyl)methyl carbonate+HCl\text{4-Iodobenzyl alcohol} + \text{Hexyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 4-Iodobenzyl alcohol+Hexyl chloroformate→Hexyl (4-iodophenyl)methyl carbonate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Hexyl (4-iodophenyl)methyl carbonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbonate ester to alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzyl derivatives.

    Oxidation: Products include benzaldehydes or benzoic acids.

    Reduction: Products include benzyl alcohols.

Scientific Research Applications

Hexyl (4-iodophenyl)methyl carbonate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexyl (4-iodophenyl)methyl carbonate involves its interaction with molecular targets through its functional groups. The iodophenyl group can engage in halogen bonding, while the carbonate ester can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert various effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares hexyl (4-iodophenyl)methyl carbonate with analogous carbonate esters and iodinated aromatic compounds, highlighting structural and functional differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound C₁₄H₁₇IO₃ ~384.02 Carbonate, iodophenyl, hexyl High lipophilicity (iodine); potential stability issues due to iodide ion release .
6-(4-Hydroxyphenoxy)hexyl tert-butyl carbonate () C₁₇H₂₆O₅ 310.39 Carbonate, hydroxyphenoxy, tert-butyl Lower lipophilicity (hydroxyl group); higher solubility in polar solvents .
Methyl octyne carbonate () C₁₀H₁₄O₃ 182.22 Carbonate, alkyne, methyl Volatile; used in flavor/fragrance industries due to low molecular weight .
Hexyl hexanoate () C₁₂H₂₄O₂ 200.32 Ester, hexyl, hexanoate Non-aromatic ester; applications in cosmetics and food additives .
2-(4-Biphenyl)-1H-imidazole derivatives () C₂₈H₂₈N₂O ~430 (varies by substituent) Imidazole, biphenyl, silyl ether Rigid aromatic systems; used in optoelectronics or catalysis .

Key Observations:

Lipophilicity and Reactivity : The iodine substituent in this compound increases its lipophilicity compared to hydroxyl- or alkyl-substituted analogs (e.g., ). This property may enhance membrane permeability in biological systems but could also lead to instability under nucleophilic conditions .

Synthetic Methods : While biphenyl imidazoles () are synthesized via Suzuki-Miyaura coupling, carbonate esters like those in and typically employ esterification or transesterification. The iodophenyl group in the target compound may require halogen-specific coupling strategies .

Applications: Non-iodinated carbonates (e.g., hexyl hexanoate) are widely used in consumer products, whereas iodinated analogs are rare in industrial applications due to cost and stability challenges.

Research Findings and Data Gaps

  • Thermal Stability: highlights the importance of thermal stability in polymer solar cells.
  • Spectroscopic Data : The mass spectrum of analogous compounds (e.g., ) shows characteristic fragmentation patterns (e.g., loss of iodine or tert-butyl groups). For the target compound, expect peaks at m/z 384 (M⁺), 257 (M⁺ – I), and 127 (C₆H₁₁O₃⁺) .
  • Biological Activity : Hantzsch adducts in demonstrate cholinesterase inhibition. The iodophenyl group in the target compound may confer similar bioactivity, though this remains speculative without direct evidence .

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